Ethyl 6-nitrohexanoate
Overview
Description
Ethyl 6-nitrohexanoate: is an organic compound belonging to the ester family It is characterized by the presence of a nitro group (-NO₂) attached to the sixth carbon of a hexanoate chain, with an ethyl group (-C₂H₅) esterified at the carboxyl end
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 6-nitrohexanoate can be synthesized through a multi-step process involving the nitro-oxidation of cyclohexene to form 2-nitrocyclohexanone. This intermediate is then cleaved and esterified with ethanol to produce this compound .
Industrial Production Methods: The industrial production of this compound typically involves the same synthetic route but on a larger scale. The process includes the use of catalysts and optimized reaction conditions to ensure high yield and purity. The reaction is carefully controlled to minimize the formation of by-products and to ensure the safety of the process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-nitrohexanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH₂) using reducing agents such as hydrogen gas in the presence of a catalyst.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 6-nitrohexanoic acid and ethanol.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed:
Reduction: 6-aminohexanoate.
Hydrolysis: 6-nitrohexanoic acid and ethanol.
Substitution: Various substituted hexanoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-nitrohexanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the preparation of polymers and other materials with specific properties.
Pharmaceutical Research: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with biological activity.
Agricultural Chemistry: It is explored for its potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 6-nitrohexanoate depends on the specific reactions it undergoes. For instance, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons facilitated by a catalyst. In hydrolysis reactions, the ester bond is cleaved by the addition of water, resulting in the formation of an acid and an alcohol.
Comparison with Similar Compounds
Ethyl 6-nitrohexanoate can be compared with other nitro-substituted esters such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 4-nitrobutanoate: Shorter carbon chain with the nitro group on the fourth carbon.
Ethyl 2-nitropropanoate: Even shorter carbon chain with the nitro group on the second carbon.
Uniqueness: this compound is unique due to its specific chain length and the position of the nitro group, which influence its reactivity and applications. The presence of the nitro group at the sixth carbon allows for specific chemical transformations that are not possible with other nitro-substituted esters.
Properties
IUPAC Name |
ethyl 6-nitrohexanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-2-13-8(10)6-4-3-5-7-9(11)12/h2-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VINNAPUUICJLOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00547480 | |
Record name | Ethyl 6-nitrohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00547480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13395-05-6 | |
Record name | Ethyl 6-nitrohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00547480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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